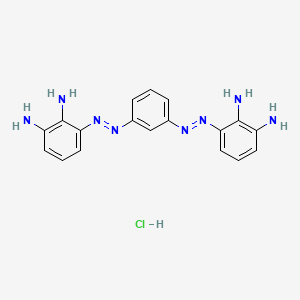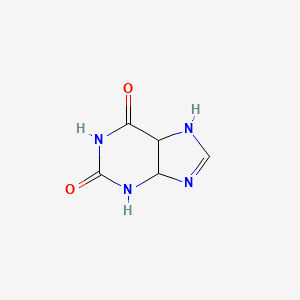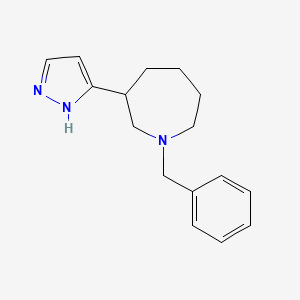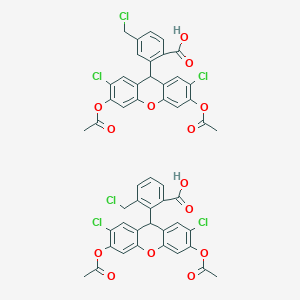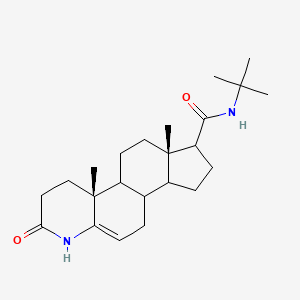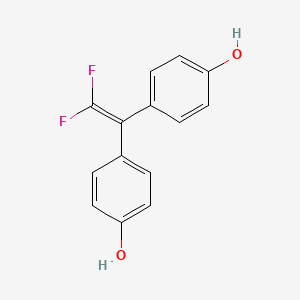
4,4'-(2,2-Difluoroethene-1,1-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol is an organic compound with the molecular formula C14H10F2O2 This compound is characterized by the presence of two phenol groups connected by a difluoroethene bridge
準備方法
The synthesis of 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol typically involves the reaction of phenol with 2,2-difluoroethene under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反応の分析
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents for these reactions include nitric acid, sulfuric acid, and halogens.
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters, which are useful in polymer chemistry.
科学的研究の応用
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.
Industry: It is used in the production of polymers and resins. Its stability and reactivity make it suitable for use in high-performance materials.
作用機序
The mechanism of action of 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The difluoroethene bridge provides rigidity to the molecule, affecting its binding affinity and specificity. The compound can also participate in redox reactions, altering the oxidative state of its targets.
類似化合物との比較
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol can be compared with other similar compounds, such as:
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has a similar structure but lacks the fluorine atoms. The presence of fluorine in 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol enhances its chemical stability and reactivity.
4,4’-(Cyclohexane-1,1-diyl)diphenol: This compound has a cyclohexane bridge instead of a difluoroethene bridge. The cyclohexane ring provides flexibility, whereas the difluoroethene bridge in 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol offers rigidity and unique electronic properties.
特性
分子式 |
C14H10F2O2 |
|---|---|
分子量 |
248.22 g/mol |
IUPAC名 |
4-[2,2-difluoro-1-(4-hydroxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H |
InChIキー |
YFWATHMNZHUPHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
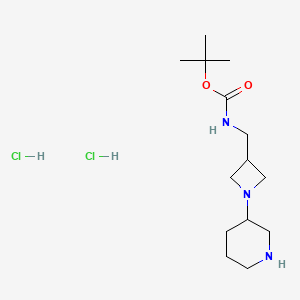
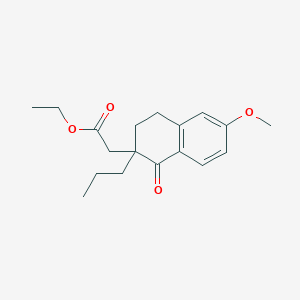
![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
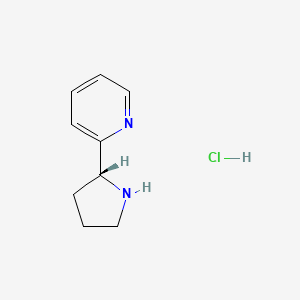
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
